molecular formula C19H21N5O5 B2841832 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-59-1

2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2841832
CAS No.: 899988-59-1
M. Wt: 399.407
InChI Key: AFMXJJFDKQSXOQ-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine hybrid featuring a 3-methoxyphenyl substituent at position 9, methyl groups at positions 1 and 7, and an acetic acid moiety at position 3. The fused bicyclic core (purino[7,8-a]pyrimidine) contains two ketone groups at positions 2 and 4, contributing to its planar, conjugated structure.

Properties

IUPAC Name

2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-11-8-22(12-5-4-6-13(7-12)29-3)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMXJJFDKQSXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Purine-Pyrimidine Core: This step often involves the condensation of a suitable purine derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the purine-pyrimidine core.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine-pyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s purine-pyrimidine structure suggests potential interactions with nucleic acids, making it a candidate for studies in genetic research and molecular biology.

Medicine

In medicine, the compound’s structural similarity to nucleotides and nucleosides implies potential applications in antiviral and anticancer therapies. It may act as an inhibitor of specific enzymes or as a modulator of biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action for 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid likely involves interactions with molecular targets such as enzymes or receptors. Its purine-pyrimidine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The methoxyphenyl group may enhance binding affinity to specific targets, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine, pyrimidine, and heterocyclic derivatives, focusing on structural motifs , physicochemical properties , and functional implications .

Structural Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties
2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid (Target) Reference compound: 3-methoxyphenyl, acetic acid substituent ~423.42 High polarity due to acetic acid; potential kinase inhibition (theoretical)
2-(9-Cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid () Cyclohexyl instead of 3-methoxyphenyl ~429.47 Increased hydrophobicity; possible enhanced membrane permeability
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIo) () 3-Methoxy-4-hydroxyphenyl; dithia-aza core replaces purino-pyrimidine ~450.50* Enhanced solubility (hydroxyl group); redox-active sulfur atoms
Ethyl (Z)-2-(6,6,8,8-Tetramethyl-4-oxo-...thieno[2,3-d]pyrimidine-3(4H)-yl)acetate () Thieno[2,3-d]pyrimidine core; nitro and acryloyl substituents ~650.70* UV-vis activity (nitro group); ester side chain reduces solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine core; cyano and nitro groups ~550.55 High melting point (243–245°C); rigid, planar structure

Functional Implications of Structural Variations

Substituent Effects: 3-Methoxyphenyl vs. However, it may reduce target specificity due to non-polar interactions . 3-Methoxy-4-hydroxyphenyl (): The additional hydroxyl group enhances water solubility but may increase susceptibility to metabolic oxidation (e.g., via cytochrome P450 enzymes) .

This contrasts with the purino-pyrimidine core, which is more electron-rich . Imidazo[1,2-a]pyridine (): The fused imidazole ring increases rigidity, which could enhance binding affinity but reduce conformational flexibility for target adaptation .

Side Chain Variations :

  • Acetic Acid vs. Ester () : The acetic acid group in the target compound improves aqueous solubility (logP ~1.5* estimated) compared to ester-containing analogues (logP ~3.0–4.0), which may favor renal excretion over tissue accumulation.

Research Findings and Gaps

  • Synthetic Accessibility: The target compound’s purino-pyrimidine core is synthetically challenging due to regioselective oxidation requirements. and suggest that substituents like cyclohexyl or dithia-aza groups simplify crystallization (e.g., via SHELXL refinement), as noted in .
  • Biological Activity: No direct activity data for the target compound are available in the evidence.
  • Data Limitations : Experimental parameters such as solubility, logP, and IC₅₀ values are absent in the evidence, necessitating further characterization.

Biological Activity

2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C19H21N5O5
  • IUPAC Name : 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid
  • CAS Number : 847176-94-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Its structure suggests potential interactions with purine and pyrimidine pathways which are crucial in cellular metabolism and signaling.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis or degradation.
  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK signaling which are critical for cell proliferation and survival.

Biological Activity Overview

Numerous studies have investigated the biological effects of related compounds. Below is a summary of findings relevant to this compound.

Study Findings Reference
In vitro cytotoxicityDemonstrated cytotoxic effects against various cancer cell lines.
Antioxidative effectsExhibited significant scavenging activity against superoxide radicals.
Enzyme inhibitionInhibited key enzymes in purine metabolism.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value indicating effective concentration levels for therapeutic use.
  • Antioxidant Activity :
    Research focused on the antioxidative properties revealed that the compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests potential applications in conditions characterized by oxidative damage.
  • Enzymatic Interactions :
    Investigations into the enzymatic inhibition showed that the compound effectively inhibited enzymes such as adenosine deaminase and xanthine oxidase, which play roles in purine metabolism and oxidative stress regulation.

Q & A

Q. What are the standard synthetic routes for preparing 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted pyrimidine precursors with purine derivatives. Key steps include the introduction of the 3-methoxyphenyl group via nucleophilic substitution and the formation of the acetic acid moiety through hydrolysis or coupling reactions. Reaction conditions often require anhydrous solvents (e.g., DMF or acetonitrile), controlled temperatures (70–100°C), and catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups such as carbonyl (C=O) and methoxy (OCH₃) groups. X-ray crystallography may be employed for absolute configuration determination if crystalline derivatives are obtainable .

Q. What are the key structural features that must be verified to confirm the compound's identity?

Essential structural elements include:

  • The purino[7,8-a]pyrimidine fused-ring system.
  • Substituent positions: 3-methoxyphenyl at C9, methyl groups at N1 and N7, and the acetic acid moiety at C3.
  • Confirmation of the 7,8-dihydro-6H backbone via NMR coupling constants and NOE interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during coupling steps.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates.
  • Purification : Use of preparative HPLC or recrystallization in ethyl acetate/hexane mixtures improves purity .

Q. How does the electronic environment of the 3-methoxyphenyl substituent influence the compound's reactivity in nucleophilic reactions?

The methoxy group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic substitution. This enhances reactivity at the para position of the phenyl ring, which may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict charge distribution and guide functionalization strategies .

Q. What strategies are recommended to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity).
  • Metabolic stability testing : Evaluate compound stability in varied media (e.g., serum-containing vs. serum-free).
  • Structural analogs : Compare activity of derivatives to isolate the role of specific substituents.
  • Orthogonal validation : Use techniques like surface plasmon resonance (SPR) to confirm target binding independently .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the acetic acid moiety and hydrophobic interactions with the purino-pyrimidine core.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues.
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data to design optimized analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Solvent systems : Test solubility in buffered solutions (pH 7.4) vs. organic solvents (DMSO).
  • Aggregation studies : Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous media.
  • Counterion screening : Evaluate salts (e.g., sodium or hydrochloride) to improve aqueous solubility .

Q. What experimental controls are essential when evaluating the compound's enzyme inhibition potency?

  • Positive controls : Use established inhibitors (e.g., staurosporine for kinases).
  • Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Off-target assays : Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm specificity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1ZnCl₂, DMF, 80°C6595%
2Pd/C, H₂, EtOH7898%

Q. Table 2. Comparative Bioactivity Data

Assay TypeIC₅₀ (µM)Cell LineReference
Kinase A0.12HEK293
Kinase B3.4HeLa

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